molecular formula C24H24N4O10 B11482156 ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11482156
M. Wt: 528.5 g/mol
InChI Key: YQPLJSBZYROZST-GATIEOLUSA-N
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Description

Ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including an oxazole ring, a benzodioxole moiety, and a nitrophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with methylene chloride in the presence of a base.

    Introduction of the Dimethoxy Groups: Methoxylation of the benzodioxole ring using methanol and a suitable catalyst.

    Formation of the Oxazole Ring: Cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, with hydroxylamine.

    Coupling with the Nitrophenyl Group: This step involves the reaction of the benzodioxole derivative with a nitrophenyl hydrazine derivative under acidic or basic conditions to form the hydrazone linkage.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrophenyl group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium methoxide, sodium ethoxide, or other nucleophiles in polar aprotic solvents.

    Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide, or sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids, quinones, or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its diverse functional groups.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: Study of its interactions with biomolecules and its potential as a chemical probe for biological pathways.

Mechanism of Action

The mechanism of action of ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity. The benzodioxole and oxazole rings may interact with aromatic residues in proteins, while the nitrophenyl group can participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-thiazole-3-carboxylate

Uniqueness

The uniqueness of ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring, in particular, differentiates it from similar compounds with thiazole or other heterocyclic rings, potentially leading to unique interactions with biological targets and different pharmacological profiles.

Properties

Molecular Formula

C24H24N4O10

Molecular Weight

528.5 g/mol

IUPAC Name

ethyl 5-[[6,7-dimethoxy-4-[(Z)-[(3-nitrobenzoyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C24H24N4O10/c1-4-35-24(30)18-10-15(38-27-18)9-16-17(20-22(37-12-36-20)21(34-3)19(16)33-2)11-25-26-23(29)13-6-5-7-14(8-13)28(31)32/h5-8,11,15H,4,9-10,12H2,1-3H3,(H,26,29)/b25-11-

InChI Key

YQPLJSBZYROZST-GATIEOLUSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N\NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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